molecular formula C18H18F3N3O4S B2578938 N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide CAS No. 2380185-40-8

N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2578938
CAS No.: 2380185-40-8
M. Wt: 429.41
InChI Key: VVRDYEWMNSFFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide is a complex organic compound that features a combination of functional groups, including a sulfonamide, an azetidine ring, and a trifluoromethyl-substituted pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the azetidine ring and the trifluoromethyl-substituted pyridine. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring and the sulfonamide group, along with the trifluoromethyl-pyridine moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

N,N-dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4S/c1-23(2)29(26,27)15-5-3-12(4-6-15)17(25)24-10-14(11-24)28-13-7-8-22-16(9-13)18(19,20)21/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRDYEWMNSFFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.